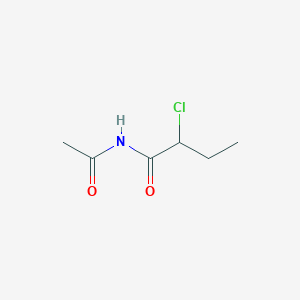
N-acetyl-2-chlorobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-2-chlorobutanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of an acetyl group (CH3CO-) attached to a nitrogen atom, which is further bonded to a 2-chlorobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-acetyl-2-chlorobutanamide typically involves the acetylation of 2-chlorobutanamide. One common method is to react 2-chlorobutanamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: N-acetyl-2-chlorobutanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chlorobutanamide moiety can be substituted by other nucleophiles, such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Substituted amides or thioamides.
Hydrolysis: Carboxylic acids and amines.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
N-acetyl-2-chlorobutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-acetyl-2-chlorobutanamide involves its interaction with specific molecular targets. The acetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or modification of protein function. The chlorine atom can also participate in substitution reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
N-acetyl-2-chlorobutanamide can be compared with other similar compounds, such as:
N-acetyl-2-chloropropanamide: Similar structure but with a propanamide moiety instead of butanamide.
N-acetyl-2-chlorobenzamide: Contains a benzamide moiety, leading to different chemical properties and applications.
N-acetyl-2-chloroacetamide: A smaller molecule with an acetamide moiety, used in different contexts.
Uniqueness: this compound is unique due to its specific structure, which allows for a range of chemical reactions and potential applications. Its combination of an acetyl group and a 2-chlorobutanamide moiety provides distinct reactivity and functionality compared to other similar compounds.
Properties
Molecular Formula |
C6H10ClNO2 |
|---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
N-acetyl-2-chlorobutanamide |
InChI |
InChI=1S/C6H10ClNO2/c1-3-5(7)6(10)8-4(2)9/h5H,3H2,1-2H3,(H,8,9,10) |
InChI Key |
IDEAENWGMYHCRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


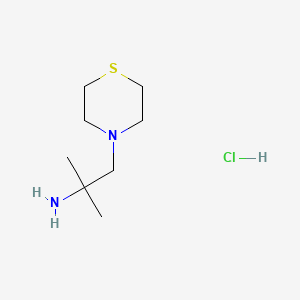
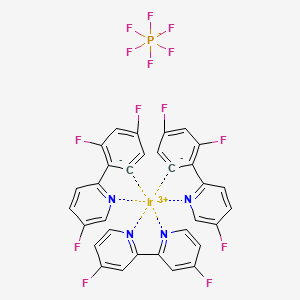
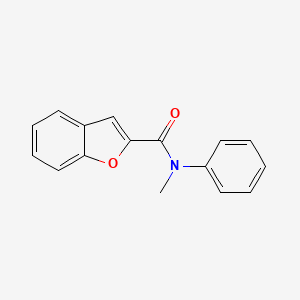
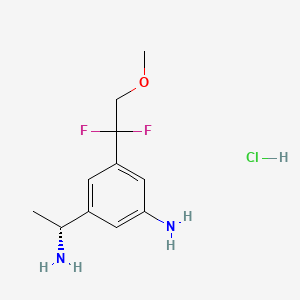
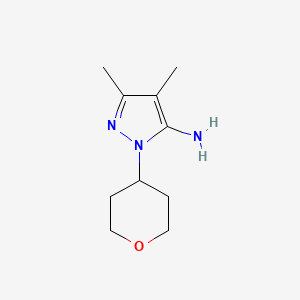
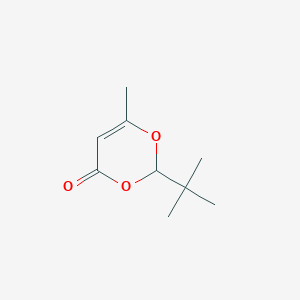
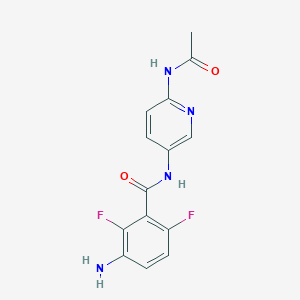

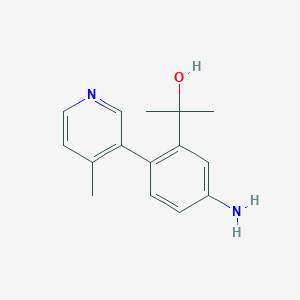
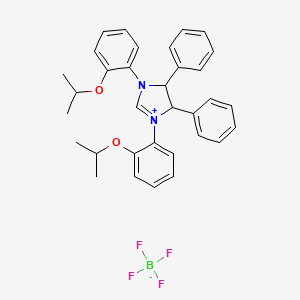
![5-chloro-4-{[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]amino}-1-methyl-1H-pyrazole](/img/structure/B13891832.png)
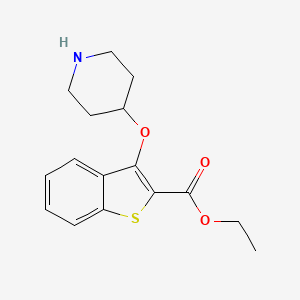
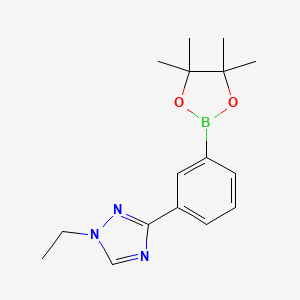
![N-propan-2-yl-2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)benzamide](/img/structure/B13891852.png)
